molecular formula C9H7FN2 B6306318 6-Fluoroindoline-5-carbonitrile CAS No. 1702230-01-0

6-Fluoroindoline-5-carbonitrile

Cat. No.: B6306318
CAS No.: 1702230-01-0
M. Wt: 162.16 g/mol
InChI Key: KOOOJZVCFWCCAX-UHFFFAOYSA-N
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Description

6-Fluoroindoline-5-carbonitrile is a chemical compound with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol . It is a fluorinated derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of a fluorine atom at the 6-position and a nitrile group at the 5-position of the indoline ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroindoline-5-carbonitrile typically involves the introduction of a fluorine atom and a nitrile group onto the indoline scaffold. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the indoline ring using a fluorinating agent such as potassium fluoride or cesium fluoride. The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide or sodium cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroindoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-Fluoroindoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoroindoline-5-carbonitrile is unique due to the specific positioning of the fluorine atom and nitrile group, which imparts distinct chemical and physical properties. These properties make it a valuable intermediate in the synthesis of more complex fluorinated compounds and enhance its potential biological activities .

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOOJZVCFWCCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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